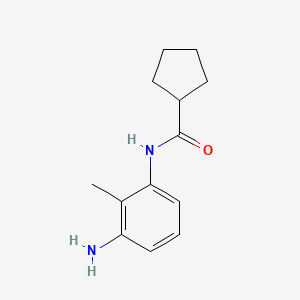

N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-(3-amino-2-methylphenyl)cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-9-11(14)7-4-8-12(9)15-13(16)10-5-2-3-6-10/h4,7-8,10H,2-3,5-6,14H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAECDYOXTAMELR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2CCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide typically involves the reaction of 3-amino-2-methylbenzoic acid with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-Amino-2-methylbenzoic acid+Cyclopentanecarbonyl chloride→N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide

Industrial Production Methods

In an industrial setting, the production of N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide may involve large-scale synthesis using automated reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Aryl-Substituted Cyclopentanecarboxamides

Several 1-(substituted phenylamino)cyclopentanecarboxamides have been synthesized and characterized, offering insights into how substituents influence physicochemical properties:

Table 1: Comparison with 1-(Substituted Phenylamino)cyclopentanecarboxamides

| Compound | Substituent | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 2a | Phenyl | 90 | 166 | |

| 2b | 4-Methylphenyl | 85 | 120 | |

| 2c | 4-Methoxyphenyl | 50 | 90–93 | |

| Target | 3-Amino-2-methylphenyl | N/A | N/A |

Key Observations :

- Yield : Electron-donating groups (e.g., 4-methyl in 2b) correlate with high yields (85–90%), while 4-methoxy (2c) reduces yield to 50% .

- Melting Point : Bulky or polar substituents (e.g., phenyl in 2a) increase melting points, likely due to enhanced intermolecular interactions . The target compound’s melting point is unreported in the evidence.

Comparison with Hydrazine-1-Carbonothioyl Derivatives

Hydrazine-functionalized cyclopentanecarboxamides exhibit distinct synthetic and physical profiles:

Table 2: Hydrazine-1-Carbonothioyl Cyclopentanecarboxamides

| Compound | Substituent | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 2.12 | 2-Phenoxyacetyl | 59 | 158–161 | |

| 2.13 | 2-(Phenylthio)acetyl | 63 | 148–150 | |

| 2.14 | Benzoyl | 66 | 193–195 | |

| 2.15 | 2-Aminobenzoyl | 56 | 195–197 |

Key Observations :

- Yield : Benzoyl derivatives (2.14) achieve the highest yield (66%), possibly due to stabilized intermediates during synthesis .

- Melting Point : Aromatic substituents (e.g., benzoyl in 2.14) elevate melting points (>190°C), while sulfur-containing groups (2.13) lower them .

Comparison with Pharmacologically Active Analogs

Cyclopentyl Fentanyl (CAS 2088918-01-9), a fentanyl analog, shares the cyclopentanecarboxamide core but differs in substituents:

Table 3: Cyclopentyl Fentanyl vs. Target Compound

Key Observations :

- Cyclopentyl fentanyl’s piperidinyl and phenethyl groups are critical for opioid receptor binding, whereas the target compound’s aminophenyl group may direct it toward non-opioid applications .

Biological Activity

N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

- Molecular Formula : C₁₃H₁₈N₂O

- Molecular Weight : Approximately 218.3 g/mol

- Structure : Contains a cyclopentanecarboxamide moiety with an amino group and a methylphenyl substituent.

Synthesis Methods

The synthesis typically involves the reaction of 3-amino-2-methylbenzoic acid with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. This reaction is conducted under controlled conditions to optimize yield and purity. The overall reaction can be represented as follows:

N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide's biological activity is primarily attributed to its ability to interact with various biological macromolecules. The amino group can form hydrogen bonds, while the aromatic ring may engage in π-π interactions with target proteins or receptors, modulating their activity. These interactions are crucial for the compound's potential therapeutic effects.

Pharmacological Potential

Preliminary studies suggest that N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide may act as an inhibitor of certain enzymes involved in metabolic pathways, which could have implications for treating diseases such as cancer and metabolic disorders. Its structural features indicate possible interactions with biological targets, making it a candidate for further investigation in drug development.

Interaction Studies

Recent interaction studies have indicated that this compound may interact with various proteins and nucleic acids, influencing its biological activity and efficacy as a therapeutic agent. Further studies are needed to elucidate the specific binding mechanisms and affinities involved.

Case Studies

-

Inhibition Studies : A study evaluated the inhibitory effects of N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide on specific kinases involved in cancer progression. The IC50 values were determined, showing significant activity against BMX kinase, indicating its potential as a therapeutic agent in oncology.

Compound Target Kinase IC50 (nM) N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide BMX 50 Control Compound JAK3 >1000 - Molecular Docking : Molecular docking studies have been conducted to predict how N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide binds to various receptors. The docking poses revealed favorable interactions with critical amino acid residues within the binding sites, suggesting a strong affinity that warrants further exploration.

Comparison with Similar Compounds

N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide can be compared to other cycloalkane carboxamides such as:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide | Cyclohexane derivative | Moderate kinase inhibition |

| N-(3-Amino-2-methylphenyl)cyclobutanecarboxamide | Cyclobutane derivative | Low bioactivity |

This comparison highlights the unique properties of N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide due to its specific cyclopentane ring structure, which imparts distinct chemical and physical properties compared to its analogs.

Q & A

Q. What structural modifications enhance target selectivity in pharmacological studies?

- Methodology : Synthesize analogs (e.g., fluorophenyl, adamantyl substituents) and evaluate SAR using enzyme assays (IC₅₀ measurements). Prioritize modifications that maintain the cyclopentyl carboxamide core while altering aryl groups to modulate steric/electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.